Pleurain-a1-thel
Description
Pleurain-a1-thel is a novel antimicrobial peptide (AMP) isolated from the skin secretions of the tree frog Theloderma kwangsiensis (Rhacophoridae family). Its amino acid sequence (RILTMTKRVKMPQLYKQIVCRLFKTC) was determined via Edman degradation, mass spectrometry, and cDNA cloning . The peptide contains two cysteine residues forming an intramolecular disulfide bond, a structural feature critical for stabilizing its tertiary structure and enhancing microbial targeting . This compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi, with minimal hemolytic activity in human and rabbit erythrocytes (<5% hemolysis at bactericidal concentrations) . This dual efficacy and low cytotoxicity distinguish it as a promising candidate for therapeutic development.
Properties
bioactivity |
Gram+ & Gram-, Fungi, |
|---|---|
sequence |
RILTMTKRVKMPQLYKQIVCRLFKTC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Antimicrobial Peptides
To contextualize the significance of Pleurain-a1-thel, we compare its properties with structurally or functionally related AMPs from other amphibians (Table 1).
Table 1: Comparative Analysis of this compound and Similar AMPs
Key Findings :
Structural Diversity :
- This compound’s disulfide bond confers stability superior to linear peptides like Temporin-L but fewer structural constraints than Rana shuchinae AMPs with two disulfide bonds .
- The absence of cysteines in Rana pleuraden AMPs correlates with reduced stability under physiological conditions .
Antimicrobial Efficacy :
- This compound’s MIC values (2–16 µg/mL) are comparable to Temporin-L but lower than those of Rana shuchinae AMPs (8–64 µg/mL), suggesting enhanced potency against resistant strains .
- Its broad-spectrum activity contrasts with the Gram(+)-biased activity of Temporin-L and Gram(-)-biased activity of Rana shuchinae AMPs .
Hemolytic Activity :
- This compound demonstrates negligible hemolysis (<5%), outperforming Rana pleuraden and Rana shuchinae AMPs, which show 10–30% hemolysis at equivalent concentrations .
Taxonomic Uniqueness: As the first AMP reported from the Rhacophoridae family, this compound fills a gap in AMP diversity compared to well-studied Ranidae peptides .
Mechanistic and Evolutionary Insights
- Membrane Interaction : this compound’s cationic residues (e.g., lysine, arginine) likely facilitate electrostatic interactions with microbial membranes, a mechanism shared with Temporin-L but refined by its disulfide bond for targeted pore formation .
- Evolutionary Conservation : The cysteine-rich framework of this compound aligns with convergent evolution in amphibian AMPs to optimize pathogen defense in moist habitats .
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